![molecular formula C11H12F3NO B2794879 2-甲基-2-[4-(三氟甲基)苯基]丙酰胺 CAS No. 15996-88-0](/img/structure/B2794879.png)
2-甲基-2-[4-(三氟甲基)苯基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” is a chemical compound with the molecular weight of 231.22 . It is also known as GW-590735 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” consists of a carbon backbone with a trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) . Physical and Chemical Properties Analysis
“2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide” is a powder at room temperature .科学研究应用
药代动力学和代谢
氟他胺及其衍生物的药代动力学特性和代谢途径已被广泛研究。吴等人(2006 年)研究了氟他胺相关的一种强效选择性雄激素受体调节剂 (SARM) S-1 在大鼠中的药代动力学和代谢。研究表明,S-1 吸收迅速、清除缓慢、分布适中且代谢广泛,突出了该化合物作为良性增生的新型治疗药物的潜力(Wu, D., Wu, Z., Yang, J., Nair, V. A., Miller, D. D., & Dalton, J., 2006)。
癌症影像学
高等人(2011 年)专注于利用正电子发射断层扫描 (PET) 技术为前列腺癌影像学创造氟他胺的碳-11 标记丙酰胺衍生物。这项工作对于开发非侵入性方法来检测和监测前列腺癌具有重要意义,展示了该化合物在医学影像学中的实用性(Gao, M., Wang, M., Miller, K., & Zheng, Q., 2011)。
药物合成和表征
宋(2001 年)报道了一种改进的氟他胺合成方法,展示了该化合物生产的进步。该研究强调了有效合成技术对于制造药物的重要性,这可以为雄激素依赖性疾病提供更有效且更易获得的治疗方法(Song, W., 2001)。
抗癌活性
El Rayes 等人(2019 年)对某些衍生物的合成和抗癌活性进行的研究突出了氟他胺相关化合物在治疗癌症中的潜力。这项研究强调了对抗癌剂持续研究的重要性,以及氟他胺衍生物在这些疗法中的作用(El Rayes, S. E., Aboelmagd, A., Gomaa, M., Ali, I., Fathalla, W., Pottoo, F., & Khan, F., 2019)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
作用机制
Target of Action
The primary target of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.
Mode of Action
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide acts as an anti-androgen . It competes with testosterone and dihydrotestosterone for binding to the androgen receptors, thereby inhibiting their action . This results in a decrease in androgen-dependent gene expression.
Biochemical Pathways
It is known that the compound’s anti-androgenic effects can influence the regulation of various genes and proteins involved in cell cycle progression and apoptosis .
Pharmacokinetics
Similar compounds are known to undergo extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine
Result of Action
The molecular and cellular effects of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide’s action are primarily related to its anti-androgenic activity. By inhibiting the action of androgens, it can affect cellular proliferation and differentiation in target tissues . This can lead to a decrease in the growth of androgen-dependent tissues, such as in the case of prostate cancer .
生化分析
Biochemical Properties
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is known to interact with several enzymes, proteins, and other biomolecules The nature of these interactions is complex and can vary depending on the specific biochemical context
Cellular Effects
The effects of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide on cells and cellular processes are diverse. It has been suggested that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It may also influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide within cells and tissues involve interactions with transporters or binding proteins . These interactions can affect the compound’s localization or accumulation.
Subcellular Localization
The subcellular localization of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-methyl-2-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-10(2,9(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6H,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGVUBLVKWVYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2794798.png)
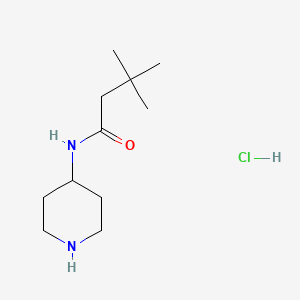
![2-chloro-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2794800.png)


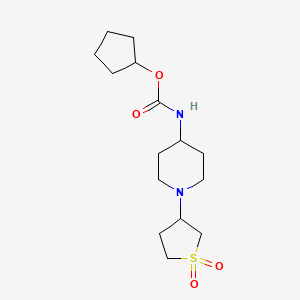
![N-(3-chlorophenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2794807.png)
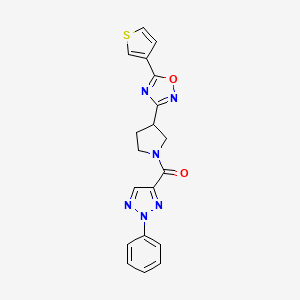
![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)
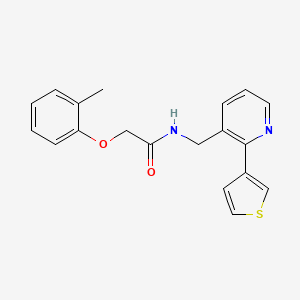
![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)
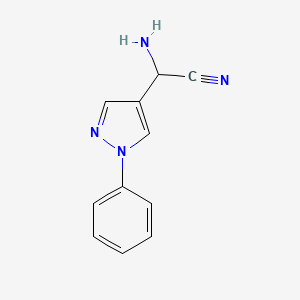
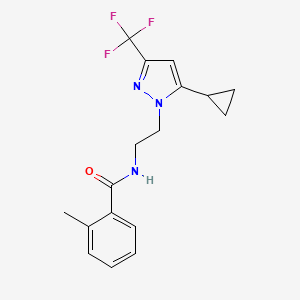
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)
